5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2BrCl2SO2F It is a derivative of benzene, substituted with bromine, chlorine, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Bromo-2,4-dichlorobenzene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The bromine and chlorine substituents on the benzene ring can participate in further substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic aromatic substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine hydrolases.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride: Similar structure but with different halogen substituents.
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
Uniqueness
5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride analogs. This makes it particularly useful in applications requiring selective nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H2BrCl2FO2S |
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Molecular Weight |
307.95 g/mol |
IUPAC Name |
5-bromo-2,4-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H |
InChI Key |
NROQEHZXMGMQON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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